1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-methylthiazol-2-yl)azetidine-3-carboxamide
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Description
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-methylthiazol-2-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C14H14N8OS and its molecular weight is 342.38. The purity is usually 95%.
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Biological Activity
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-methylthiazol-2-yl)azetidine-3-carboxamide is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of molecules characterized by the presence of triazole and pyrimidine rings, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
Component | Description |
---|---|
IUPAC Name | This compound |
Molecular Formula | C13H13N7O |
Molecular Weight | 273.34 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may act as an enzyme inhibitor by binding to active sites, thereby disrupting normal cellular functions. Specifically, compounds containing triazole and pyrimidine moieties have been shown to inhibit key enzymes involved in microbial growth and cancer cell proliferation.
Antimicrobial Activity
Research indicates that derivatives of triazole and pyrimidine exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl) have demonstrated effectiveness against a range of bacteria including Staphylococcus aureus and Escherichia coli. In vitro studies have shown minimum inhibitory concentrations (MICs) in the low microgram per milliliter range .
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro assays against various cancer cell lines such as HCT116 (colon), MCF-7 (breast), and U87 MG (glioblastoma) have shown promising results:
- Cell Line Sensitivity : The compound exhibited IC50 values in the micromolar range, indicating significant cytotoxic effects on cancer cells.
Cell Line | IC50 (μM) |
---|---|
HCT116 | 5 |
MCF-7 | 10 |
U87 MG | 7 |
Antifungal Activity
Similar compounds have demonstrated antifungal properties against strains like Candida albicans. The presence of the triazole ring enhances the antifungal activity by inhibiting ergosterol synthesis.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For example:
- Substituent Effects : The presence of electron-donating groups on the pyrimidine ring enhances antimicrobial efficacy. Conversely, bulky substituents may reduce activity due to steric hindrance .
Case Studies
A series of studies have explored the biological implications of triazole-containing compounds:
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that triazole-pyrimidine derivatives exhibited potent activity against drug-resistant bacterial strains .
- Anticancer Research : Another research article highlighted the effectiveness of similar compounds in inducing apoptosis in cancer cells through caspase activation pathways .
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N8OS/c1-9-5-24-14(19-9)20-13(23)10-3-21(4-10)11-2-12(17-7-16-11)22-8-15-6-18-22/h2,5-8,10H,3-4H2,1H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVRGPLLJCQHBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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